molecular formula C9H8N2OS B1274329 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone CAS No. 21222-61-7

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Cat. No. B1274329
CAS RN: 21222-61-7
M. Wt: 192.24 g/mol
InChI Key: OKAQYTQTHTXQQH-UHFFFAOYSA-N
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Description

The compound "1-(2-Aminobenzo[d]thiazol-6-yl)ethanone" is a derivative of the thiazole class, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of amino-thiazoles with various aldehydes or ketones. For instance, the synthesis of Schiff base derivatives can be achieved by reacting 2-aminobenzothiazole with aldehydes, as demonstrated in the synthesis of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol . Similarly, the synthesis of novel chiral compounds from amino-thiadiazole derivatives has been reported, which involves the use of appropriate aldehydes and a starting compound . These methods highlight the versatility of thiazole derivatives in forming various complex structures through condensation reactions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined crystallographically and found to crystallize in the monoclinic space group with specific unit cell parameters . The confirmation of the structures of novel chiral compounds was achieved through elemental analyses, IR, 1H-NMR, 13C-NMR, and 31P-NMR spectra . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the reduction of Schiff bases with sodium borohydride can yield aminomethylphenol derivatives . Additionally, thiazole compounds can be acetylated, dehydrogenated, or undergo cyclization to form bicyclic compounds, as seen in the synthesis of oxazolidines, thiazolidines, and tetrahydro-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters . These reactions demonstrate the reactivity of thiazole derivatives and their potential for creating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the crystallographic study of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol provides insights into its density and molecular geometry . The spectroscopic data, including IR, NMR, and mass spectral data, are essential for understanding the functional groups present and the overall stability of the compounds . These properties are crucial for predicting the behavior of thiazole derivatives in different chemical environments and their potential applications.

Scientific Research Applications

Synthesis Approaches

  • A Convenient Synthesis Method : A study by Androsov et al. (2010) outlines a simple, efficient one-pot synthesis method for 3-aminobenzo[b]thiophenes, which shares a similar molecular structure with 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. This method could be potentially adaptable for synthesizing similar compounds (Androsov et al., 2010).

Electrochemical Applications

  • Electrochemical Synthesis : A study by Amani and Nematollahi (2012) explores the electrochemical synthesis of arylthiobenzazoles, which could provide insights into the electrochemical behaviors and applications of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (Amani & Nematollahi, 2012).

Biological and Medicinal Research

  • Cytotoxic Studies and Docking Studies : The compound's structure was examined for potential cytotoxicity and molecular docking studies by Govindhan et al. (2017). These studies are crucial in understanding the pharmacokinetics and potential biological applications (Govindhan et al., 2017).
  • Potential Anticancer Agents : Potikha and Brovarets (2020) proposed a method for assembling the imidazo[2,1-b][1,3]thiazole system, which includes compounds similar to 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. This study highlighted the compound's moderate ability to suppress kidney cancer cells (Potikha & Brovarets, 2020).

Synthesis of Derivatives and Related Compounds

  • Synthesis of Thiazole Derivatives : Research by Bashandy et al. (2008) involved the synthesis of thiazole derivatives from similar compounds, which can be relevant for understanding the chemical properties and reactions of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (Bashandy et al., 2008).
  • Microwave-Assisted Synthesis : Kamila et al. (2012) described the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from related ethanones, offering insights into advanced synthesis methods (Kamila et al., 2012).

properties

IUPAC Name

1-(2-amino-1,3-benzothiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAQYTQTHTXQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397253
Record name 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

CAS RN

21222-61-7
Record name 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-1,3-benzothiazol-6-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Aminoacetophenone (3.0 g, 22.19 mmol) and potassium thiocyanate (8.87 g, 88.78 mmol) were dissolved in acetic acid (35 mL) and stirred together until they dissolved (˜15-20 min). The solution was then treated with a solution of bromine (1.14 mL, 22.19 mmol) dissolved in acetic acid (15 mL) by slow addition over 20 min. The reaction was then stirred at room temperature for 19 hr and then poured into H2O (100 mL). The solution was then basified to pH=9-10 with NH4OH. The resulting precipitate was collected by vacuum filtration. The solids were then dissolved in hot ethyl acetate and filtered again. The filtrate was concentrated in vacuo to give 3.35 g (76%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.32 (d, J=1.47 Hz, 1H) 7.91 (s, 2H) 7.83 (dd, J=8.46, 1.84 Hz, 1H) 7.37 (d, J=8.46 Hz, 1H) 2.55 (s, 3H). MS m/z (DCI) 193.0 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Badiger, G Bolakatti, M Katagi… - … Sciences and Research, 2020 - researchgate.net
A series of novel Phortress analogues bearing benzothiazolyl-pyrimidine and benzothiazolyl-dihydropyrimidine analogues 4-(2-aminobenzo [d] thiazol-6-yl)-6-(substituted) pyrimidine-2-…
Number of citations: 2 www.researchgate.net
J Venter - 2019 - scholar.sun.ac.za
Alzheimer’s disease (AD) is a progressive neurodegenerative disease, characterised by memory loss and cognitive decline. No cure has been found for the disease yet, therefore the …
Number of citations: 2 scholar.sun.ac.za

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